![molecular formula C24H24N4O2 B5548334 3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine
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Description
The compound "3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine" belongs to a class of organic molecules that are structurally characterized by the presence of furo[2,3-d]pyrimidin-4(3H)-imine fused with morpholine and diphenyl groups. These types of compounds are of interest due to their potential applications in various fields including material science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, including condensation, nucleophilic substitution, and cyclization steps. For example, compounds such as ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate were successfully synthesized using a Biginelli reaction, indicating the potential use of similar methodologies for our compound of interest (Suwito et al., 2018).
Molecular Structure Analysis
Molecular structure characterization of such compounds typically involves spectroscopic techniques such as FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR, providing detailed insights into their chemical composition and structural features (Suwito et al., 2018).
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methods and Derivative Formation : Research has focused on the synthesis of related compounds, demonstrating the versatility of furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. These compounds are synthesized through reactions involving formimidates, hydrazines, and various nucleophilic agents, leading to a range of derivatives with potential biological activities. For instance, modifications of the thieno[2,3-d]pyrimidine backbone have been achieved through reactions with morpholine, piperidine, and other amines, yielding derivatives with altered chemical and potentially biological properties (Tumkevičius, 1994).
Pharmacological and Biological Activities : Some studies have focused on the biological activities of compounds structurally related to 3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine. For example, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibited tumor necrosis factor alpha and nitric oxide, suggesting potential anti-inflammatory or anticancer applications (Lei et al., 2017).
Catalysis and Chemical Reactions : The use of compounds similar to the target compound in catalytic processes has been explored, indicating their utility in organic synthesis. For instance, the application of morpholine derivatives in the synthesis of complex pyrimidines and pyridines through catalyzed reactions showcases the potential of such compounds in facilitating the construction of heterocyclic structures (Onomura et al., 2006).
Antimicrobial and Antihypertensive Potentials : Some derivatives have shown antimicrobial and antihypertensive activities, suggesting that modifications on the pyrimidine ring can lead to significant biological effects. This highlights the potential of these compounds in drug discovery and development for treating various diseases (Bayomi et al., 1999).
properties
IUPAC Name |
3-(2-morpholin-4-ylethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c25-23-21-20(18-7-3-1-4-8-18)22(19-9-5-2-6-10-19)30-24(21)26-17-28(23)12-11-27-13-15-29-16-14-27/h1-10,17,25H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNZEOJQDXBBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C(C2=N)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Morpholinoethyl)-5,6-diphenyl-furo[2,3-d]pyrimidin-4-imine |
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